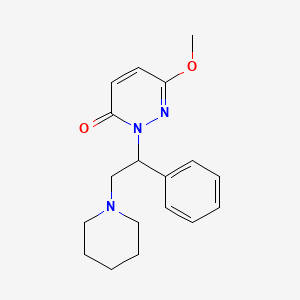
Phenadoxone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenadoxone hydrochloride, known by its trade names Heptalgin, Morphidone, and Heptazone, is an opioid analgesic of the open chain class, similar to methadone. It was invented in Germany by Hoechst in 1947 . This compound is primarily used for pain relief and is regulated similarly to morphine in countries where it is used .
準備方法
Phenadoxone hydrochloride is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of 4,4-diphenyl-6-morpholino-3-heptanone with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of stannous chloride as an antioxidant during the crystallization process . Industrial production methods may vary, but they generally follow similar synthetic routes with modifications to optimize yield and purity.
化学反応の分析
Phenadoxone hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents like halogens or alkyl groups.
Common reagents used in these reactions include stannous chloride, hydrochloric acid, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Phenadoxone hydrochloride has several scientific research applications:
作用機序
Phenadoxone hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to a reduction in pain perception . The primary molecular targets are the μ-opioid receptors, which are involved in the modulation of pain and reward pathways .
類似化合物との比較
Phenadoxone hydrochloride is similar to other opioid analgesics, such as:
Methadone: Both are open chain opioids with similar mechanisms of action.
Ketobemidone: Another synthetic opioid with similar analgesic properties.
Dextromoramide: A potent opioid analgesic with a similar chemical structure.
This compound is unique in its specific chemical structure, which includes a morpholine ring, distinguishing it from other similar compounds .
特性
CAS番号 |
545-91-5 |
|---|---|
分子式 |
C23H30ClNO2 |
分子量 |
387.9 g/mol |
IUPAC名 |
6-morpholin-4-yl-4,4-diphenylheptan-3-one;hydrochloride |
InChI |
InChI=1S/C23H29NO2.ClH/c1-3-22(25)23(20-10-6-4-7-11-20,21-12-8-5-9-13-21)18-19(2)24-14-16-26-17-15-24;/h4-13,19H,3,14-18H2,1-2H3;1H |
InChIキー |
QGUPBYVADAJUNT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(CC(C)N1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)




![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)




